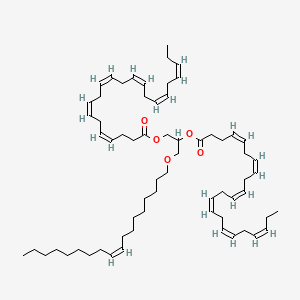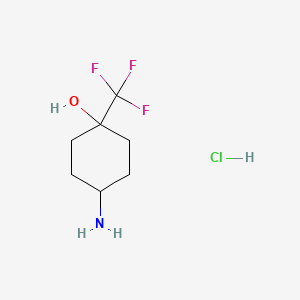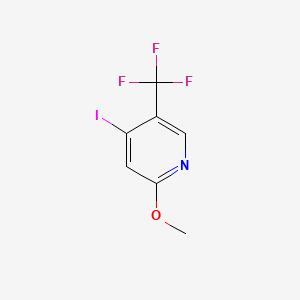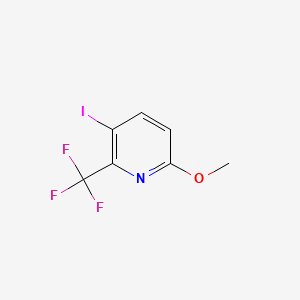
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester is an organic compound that belongs to the class of brominated esters. This compound features a bromine atom attached to a propanoate ester, which is further substituted with a tetrahydronaphthalenyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out in a controlled environment to minimize the formation of by-products. The esterification process can be optimized by using excess methanol and a suitable acid catalyst to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of naphthalene derivatives.
Aplicaciones Científicas De Investigación
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the tetrahydronaphthalenyl group is oxidized to form naphthalene derivatives, involving the transfer of oxygen atoms.
Comparación Con Compuestos Similares
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester can be compared with other brominated esters and naphthalene derivatives:
Methyl 2-bromo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(naphthalen-1-yl)propanoate: Similar but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(cyclohexyl)propanoate: Similar but with a cyclohexyl group instead of a tetrahydronaphthalenyl group.
The uniqueness of this compound lies in its tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h4,6-7,13H,2-3,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJJTWRSGXIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=C1CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

